iGOT1-01

描述

属性

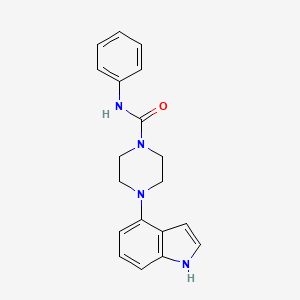

IUPAC Name |

4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c24-19(21-15-5-2-1-3-6-15)23-13-11-22(12-14-23)18-8-4-7-17-16(18)9-10-20-17/h1-10,20H,11-14H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSDOEMLWKEWSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of iGOT1-01

For Researchers, Scientists, and Drug Development Professionals

Abstract

iGOT1-01 is a novel small molecule inhibitor of Glutamate-Oxaloacetate Transaminase 1 (GOT1), an enzyme integral to cellular metabolism and redox homeostasis. Identified through high-throughput screening, this compound has emerged as a valuable tool for studying the role of GOT1 in pathological conditions, particularly in cancers that exhibit metabolic rewiring, such as pancreatic ductal adenocarcinoma (PDAC). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, intended for researchers and professionals in the field of drug discovery and development.

Discovery of this compound

This compound was identified from a high-throughput screen of approximately 800,000 small molecules aimed at discovering inhibitors of GOT1 enzymatic activity.[1] The initial hit compound, 4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide, demonstrated inhibitory activity against GOT1 and served as the starting point for medicinal chemistry optimization efforts. These efforts led to the development of more potent analogs, including this compound.

Mechanism of Action

This compound functions as a competitive inhibitor of GOT1. In silico docking analyses and subsequent biochemical assays suggest that this compound competes for binding at the pyridoxal 5'-phosphate (PLP) cofactor site of the enzyme.[2][3] By occupying this site, this compound prevents the natural substrates, aspartate and α-ketoglutarate, from binding and undergoing transamination. This inhibition disrupts the malate-aspartate shuttle and other metabolic pathways dependent on GOT1 activity.[2][3]

Signaling Pathway

The following diagram illustrates the central role of GOT1 in cellular metabolism and the point of inhibition by this compound.

Caption: Role of GOT1 in metabolism and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity

| Assay Type | IC50 (μM) | Reference |

| GOT1/GLOX/HRP Assay | 11.3 | [1][4][5] |

| GOT1/MDH1 Assay | 84.6 - 85 | [1][4][5] |

Table 2: Pharmacokinetic Properties in Mice (20 mg/kg, oral)

| Parameter | Value | Reference |

| Half-life (t1/2) | 0.7 hours | [5] |

| Maximum Concentration (Cmax) | 4133 ng/mL | [5] |

| Area Under the Curve (AUC0-24h) | 11734 h*ng/mL | [5] |

Experimental Protocols

Detailed methodologies for the key assays used in the characterization of this compound are provided below.

GOT1/GLOX/HRP Coupled Enzymatic Assay

This assay measures GOT1 activity by coupling the production of glutamate to a fluorescent readout.

Principle:

-

GOT1 catalyzes the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate.

-

Glutamate oxidase (GLOX) then uses glutamate to produce α-ketoglutarate and hydrogen peroxide (H₂O₂).

-

Horseradish peroxidase (HRP) utilizes the H₂O₂ to oxidize a non-fluorescent substrate (e.g., Amplex Red) into a highly fluorescent product (resorufin).

Protocol:

-

Prepare a reaction mixture containing 4 mM aspartate, 0.5 mM α-ketoglutarate, 80 nM GLOX, 0.5 units/mL HRP, and 1.285 µg/mL Amplex Red reagent in a buffer of 200 mM HEPES (pH 7.4) and 200 mM KCl.

-

Pre-incubate the reaction mixture and the GOT1 enzyme separately at 37°C.

-

To initiate the reaction, add the GOT1 enzyme to the reaction mixture.

-

Measure the increase in fluorescence kinetically using a plate reader with excitation at ~544 nm and emission at ~590 nm.

GOT1/MDH1 Coupled Enzymatic Assay

This assay provides an orthogonal method to measure GOT1 activity by monitoring the consumption of NADH.

Principle:

-

GOT1 catalyzes the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate.

-

Malate dehydrogenase 1 (MDH1) then reduces the oxaloacetate to malate, a reaction that consumes NADH.

-

The decrease in NADH concentration is monitored by the loss of its fluorescence.

Protocol:

-

Prepare a reaction mixture containing aspartate and α-ketoglutarate at their Km concentrations (4 mM and 0.5 mM, respectively).

-

Add NADH to a final concentration of 250 µM and MDH1 to a final concentration of 0.3 µg/mL.

-

Initiate the reaction by adding the GOT1 enzyme.

-

Monitor the decrease in NADH fluorescence kinetically using a plate reader with excitation at ~350 nm and emission at ~460 nm.

Experimental Workflow Diagram

Caption: Workflow of key enzymatic assays for this compound characterization.

Synthesis of this compound

The synthesis of this compound, chemically named N-(4-(1H-pyrazol-1-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, can be achieved through a convergent synthesis strategy. This involves the preparation of two key intermediates, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and 4-(1H-pyrazol-1-yl)aniline, followed by their coupling to form the final amide product.

Synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

This intermediate can be synthesized from ethyl acetoacetate and phenylhydrazine.

Protocol:

-

React ethyl acetoacetate with N,N-Dimethylformamide dimethyl acetal to form the corresponding enamine.

-

Cyclize the enamine with phenylhydrazine to yield ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

-

Hydrolyze the resulting ester using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification to precipitate the desired carboxylic acid.

Synthesis of 4-(1H-pyrazol-1-yl)aniline

This aniline derivative can be prepared from 1-(4-nitrophenyl)-1H-pyrazole.

Protocol:

-

Synthesize 1-(4-nitrophenyl)-1H-pyrazole from 4-fluoronitrobenzene and pyrazole.

-

Reduce the nitro group of 1-(4-nitrophenyl)-1H-pyrazole to an amine using a reducing agent such as hydrazine hydrate in the presence of a palladium catalyst.

Amide Coupling to form this compound

The final step involves the formation of an amide bond between the carboxylic acid and the aniline intermediates.

Protocol:

-

Activate the carboxylic acid group of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid using a suitable coupling agent (e.g., HATU, HBTU, or by converting it to an acid chloride with thionyl chloride or oxalyl chloride).

-

React the activated carboxylic acid with 4-(1H-pyrazol-1-yl)aniline in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Purify the crude product by column chromatography to obtain this compound.

Synthesis Workflow Diagram

References

iGOT1-01: A Deep Dive into its Mechanism of Action Against Pancreatic Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of iGOT1-01, a novel small molecule inhibitor of Glutamate-Oxaloacetate Transaminase 1 (GOT1), in the context of pancreatic ductal adenocarcinoma (PDAC). Pancreatic cancer cells exhibit a unique metabolic reprogramming, heavily relying on a non-canonical glutamine metabolism pathway to maintain redox homeostasis and support proliferation, making GOT1 a promising therapeutic target.[1][2][3] this compound has emerged as a key tool compound for exploring the therapeutic potential of GOT1 inhibition.

Core Mechanism: Targeting Metabolic Vulnerability

Pancreatic cancer cells, particularly those with KRAS mutations, rewire their glutamine metabolism to support NADPH production, a critical component for maintaining cellular redox balance and counteracting oxidative stress.[2][3][4] This pathway is distinct from canonical glutamine metabolism and is highly dependent on the cytosolic enzyme GOT1.[3][4]

This compound functions as a direct inhibitor of GOT1.[1][2][5] By binding to GOT1, suggested to be in competition with the pyridoxal 5-phosphate (PLP) cofactor, this compound blocks the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[1][6] This disruption has several downstream consequences detrimental to pancreatic cancer cells.

The primary effect of GOT1 inhibition by this compound is the suppression of NADPH production.[3] This leads to an increase in reactive oxygen species (ROS) and a compromised ability of the cancer cells to manage oxidative stress, ultimately sensitizing them to cell death.[7] Furthermore, prolonged inhibition of GOT1 has been shown to induce a specific form of iron-dependent cell death known as ferroptosis.[4][8][9] Mechanistically, GOT1 inhibition leads to a catabolic state, enhancing the autophagic degradation of ferritin (ferritinophagy), which in turn increases the labile iron pool within the cell, a key prerequisite for ferroptosis.[4][8]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound against GOT1 has been quantified in various enzymatic assays. The differing IC50 values reflect the different assay formats and coupling enzymes used.

| Assay Type | IC50 (μM) | Description |

| GOT1/GLOX/HRP Assay | 11.3 | A coupled assay where the product of the GOT1 reaction is utilized by glutamate oxidase (GLOX) and horseradish peroxidase (HRP) to generate a detectable signal. |

| GOT1/MDH1 Coupled Assay | 84.6 - 85 | A coupled assay where the GOT1 product, oxaloacetate, is a substrate for malate dehydrogenase 1 (MDH1), and the reaction is monitored by the change in NADH fluorescence.[1][2][5] |

Signaling and Metabolic Pathways

The following diagram illustrates the non-canonical glutamine metabolism pathway in pancreatic cancer and the point of intervention for this compound.

References

- 1. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma [mdpi.com]

- 4. GOT1 inhibition promotes pancreatic cancer cell death by ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]

- 8. biorxiv.org [biorxiv.org]

- 9. GOT1 inhibition promotes pancreatic cancer cell death by ferroptosis [escholarship.org]

Structure-Activity Relationship of iGOT1-01 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of iGOT1-01 analogs, potent inhibitors of aspartate aminotransferase 1 (GOT1). The document details the mechanism of action, experimental methodologies, and the impact of chemical modifications on inhibitory activity, offering valuable insights for the development of novel therapeutics targeting cancer metabolism.

Introduction: Targeting Cancer Metabolism with GOT1 Inhibitors

Pancreatic ductal adenocarcinoma (PDAC) and other aggressive cancers exhibit a reprogrammed metabolism to sustain their rapid growth and combat oxidative stress.[1][2] A key enzyme in this altered metabolic network is aspartate aminotransferase 1 (GOT1), which plays a crucial role in maintaining redox homeostasis.[1][3] Consequently, inhibiting GOT1 has emerged as a promising therapeutic strategy.

Through a high-throughput screening of approximately 800,000 molecules, this compound (4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide) was identified as a novel inhibitor of GOT1.[2][4] Subsequent medicinal chemistry efforts have focused on optimizing this scaffold to improve potency and drug-like properties, leading to the development of several analogs. This guide explores the SAR of these analogs, providing a comprehensive overview for researchers in the field.

Mechanism of Action of this compound and its Analogs

This compound and its analogs exert their therapeutic effect by inhibiting GOT1, a pyridoxal 5-phosphate (PLP)-dependent enzyme.[1] In silico docking studies suggest that these inhibitors act competitively, binding to the PLP cofactor site of GOT1.[1][3] While this compound shows inhibitory activity against the cytosolic isoform GOT1, it also demonstrates some activity against the mitochondrial isoform, GOT2, indicating a somewhat promiscuous inhibitory profile.[1] At higher concentrations, pleiotropic effects against other transaminases or PLP-dependent enzymes may occur.[1]

The inhibition of GOT1 disrupts the metabolic pathway that allows pancreatic cancer cells to utilize glutamine for redox balance, ultimately leading to increased reactive oxygen species and reduced cell viability.

Signaling Pathway

Caption: The metabolic pathway regulated by GOT1 in the cytosol of cancer cells.

Structure-Activity Relationship of this compound Analogs

Medicinal chemistry optimization of the initial hit, this compound, has led to the identification of analogs with significantly improved potency.[2] A key finding from these studies was the discovery of a tryptamine-based series of GOT1 inhibitors, representing a new chemical scaffold for further development.[2]

Quantitative Data Summary

The inhibitory activities of this compound and its analogs were evaluated using two primary enzymatic assays: a GOT1/GLOX/HRP coupled assay and a more specific GOT1/MDH1 coupled assay. The IC50 values obtained from these assays are summarized in the table below.

| Compound ID | Modifications from this compound | GOT1/GLOX/HRP IC50 (µM) | GOT1/MDH1 IC50 (µM) |

| This compound | - | 11.3[1][4] | 84.6[1] |

| iGOT1-790-5 | Structure not publicly available | Data not available | Modestly more potent than this compound[1] |

| Analog X | Description of modification | Value | Value |

| Analog Y | Description of modification | Value | Value |

| Analog Z | Description of modification | Value | Value |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

GOT1 Enzymatic Assays

Two distinct coupled enzymatic assays were employed to determine the inhibitory potency of the compounds.

This assay couples the production of glutamate by GOT1 to the activity of glutamate oxidase (GLOX) and horseradish peroxidase (HRP).

-

Principle: GOT1 catalyzes the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate. GLOX then oxidizes glutamate, producing H2O2, which is used by HRP to oxidize a substrate, resulting in a detectable signal.

-

Protocol:

-

Add test compounds to a multi-well plate.

-

Add a solution containing GOT1, aspartate, and α-ketoglutarate.

-

Incubate to allow for the enzymatic reaction.

-

Add a detection reagent containing GLOX, HRP, and a suitable substrate.

-

Measure the signal (e.g., fluorescence or absorbance) to determine GOT1 activity.

-

This assay provides a more direct measure of GOT1 activity by coupling the production of oxaloacetate to the activity of malate dehydrogenase 1 (MDH1).[1]

-

Principle: The oxaloacetate produced by GOT1 is reduced to malate by MDH1, a process that involves the oxidation of NADH to NAD+. The decrease in NADH fluorescence is monitored to quantify GOT1 activity.[1]

-

Protocol:

-

In a multi-well plate, combine test compounds with GOT1, aspartate, and α-ketoglutarate.

-

Initiate the reaction by adding a solution containing MDH1 and NADH.

-

Monitor the decrease in NADH fluorescence (excitation ~350 nm, emission ~460 nm) over time.[1]

-

References

- 1. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

iGOT1-01: A Potent Inhibitor of Glutamate Oxaloacetate Transaminase 1 for Pancreatic Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate oxaloacetate transaminase 1 (GOT1), a key enzyme in amino acid metabolism, has emerged as a critical regulator of redox homeostasis in pancreatic ductal adenocarcinoma (PDAC). PDAC cells exhibit a unique metabolic dependency on a non-canonical glutamine pathway that is orchestrated by oncogenic KRAS and relies on GOT1 to support proliferation and mitigate oxidative stress. This dependency presents a therapeutic vulnerability. iGOT1-01 is a small molecule inhibitor of GOT1 that has demonstrated anti-cancer activity by targeting this metabolic pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate further research and drug development efforts.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and resistance to conventional therapies. A growing body of evidence highlights the profound metabolic reprogramming that occurs in PDAC to sustain rapid proliferation and survive in a harsh tumor microenvironment. One of the hallmark metabolic alterations in PDAC is a reliance on glutamine metabolism to maintain redox balance and provide essential biosynthetic precursors.[1][2][3][4]

GOT1, a pyridoxal 5-phosphate (PLP) dependent enzyme, plays a pivotal role in this altered metabolism.[1][3] It catalyzes the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate. In PDAC, this reaction is a key step in a pathway that converts glutamine-derived aspartate into intermediates that can generate NADPH, a critical reducing equivalent for antioxidant defense.[4] Knockdown of GOT1 has been shown to inhibit PDAC growth in vitro and in vivo, validating it as a promising therapeutic target.[1] this compound has been identified as a potent inhibitor of GOT1, exhibiting anti-cancer properties.[1][5][6]

Mechanism of Action

This compound functions as a competitive inhibitor of GOT1.[5] In silico docking analyses and subsequent biochemical studies have suggested that this compound competes with the pyridoxal 5-phosphate (PLP) cofactor for binding to the active site of the GOT1 enzyme.[5] By occupying the PLP binding site, this compound prevents the catalytic activity of GOT1, thereby disrupting the downstream metabolic pathways that are dependent on its function. This disruption of redox homeostasis is believed to be the primary mechanism behind its anti-cancer effects in GOT1-dependent cancers like PDAC.

Quantitative Data

The inhibitory activity and pharmacokinetic properties of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | IC50 (μM) |

| GOT1/GLOX/HRP Assay | 11.3[5][6] |

| MDH Coupled GOT1 Enzymatic Assay | 85[5][6] |

| GOT1/MDH1 Assay | 84.6[1][5] |

Note: this compound showed no inhibitory activity against MDH1 alone at a concentration of 100 μM.[1][5]

Table 2: In Vivo Pharmacokinetic Profile of this compound (Oral Administration)

| Parameter | Value |

| Dose | 20 mg/kg[5] |

| Half-life (t1/2) | 0.7 hours[1][5] |

| Maximum Concentration (Cmax) | 4133 ng/mL[1][5] |

| Area Under the Curve (AUC0-24h) | 11734 h*ng/mL[1][5] |

Signaling and Metabolic Pathways

The following diagrams illustrate the central role of GOT1 in pancreatic cancer metabolism and the proposed mechanism of action for this compound.

References

- 1. GOT1 inhibition promotes pancreatic cancer cell death by ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GOT1-mediated anaplerotic glutamine metabolism regulates chronic acidosis stress in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

understanding the role of iGOT1-01 in cellular redox homeostasis

An In-Depth Technical Guide on the Role of iGOT1-01 in Cellular Redox Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular redox homeostasis is a critical process for normal cell function and survival, and its dysregulation is a hallmark of various diseases, including cancer. Cancer cells, particularly those with mutations in the KRAS oncogene like pancreatic ductal adenocarcinoma (PDAC), exhibit a reprogrammed metabolism to meet the high demands for growth and proliferation while combating increased oxidative stress. A key enzyme in this metabolic rewiring is the cytosolic aspartate aminotransferase, GOT1 (glutamate oxaloacetate transaminase 1). GOT1 plays a pivotal role in a metabolic pathway that supports the production of NADPH, a crucial reducing equivalent for antioxidant defense. The small molecule this compound has been identified as an inhibitor of GOT1, making it a valuable tool for studying the role of this enzyme in cancer metabolism and a potential starting point for the development of novel therapeutics targeting redox balance in cancer.[1][2][3] This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the associated cellular pathways and experimental workflows.

The GOT1-Dependent Pathway for Redox Homeostasis

In KRAS-mutant pancreatic cancer cells, a non-canonical glutamine metabolic pathway is engaged to maintain redox balance.[4][5] This pathway, initiated by the uptake of glutamine, ultimately leads to the production of NADPH. GOT1 is a central enzyme in this pathway, catalyzing the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate in the cytoplasm.[5] The oxaloacetate is then converted to malate by malate dehydrogenase 1 (MDH1), and subsequently, malic enzyme 1 (ME1) catalyzes the conversion of malate to pyruvate, which is coupled with the reduction of NADP+ to NADPH.[5] This NADPH is essential for the regeneration of reduced glutathione (GSH) from its oxidized form (GSSG), a primary mechanism for detoxifying reactive oxygen species (ROS).

dot

Caption: GOT1-dependent metabolic pathway for redox homeostasis in cancer cells.

This compound: A Small Molecule Inhibitor of GOT1

This compound was identified through a high-throughput screen as an inhibitor of GOT1.[3] Structurally, it is a urea-based compound. In silico docking studies suggest that this compound competes for binding to the pyridoxal 5-phosphate (PLP) cofactor site of GOT1.[1][6] Further studies have indicated that this compound also exhibits inhibitory activity against the mitochondrial isoform of aspartate aminotransferase, GOT2.[6] This dual inhibition is noteworthy as both enzymes are involved in glutamine metabolism.

Quantitative Data on this compound Activity

The inhibitory activity of this compound against GOT1 has been quantified using various enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Additionally, the effects of this compound on cancer cell viability have been assessed.

| Assay | Description | This compound IC50 (µM) | Reference |

| GOT1/GLOX/HRP Assay | A coupled enzymatic assay where GOT1 activity is linked to the production of a fluorescent product. | 11.3 | [7] |

| GOT1/MDH1 Assay | An orthogonal coupled enzymatic assay where GOT1 activity is measured by the loss of NADH fluorescence. | 84.6 - 85 | [6][7] |

| Cell Line | Assay | Treatment Duration | Effect | Reference |

| PaTu8902 (Pancreatic Cancer) | CellTiter-Glo, Alamar Blue | 3 hours | Little to no toxicity observed at concentrations up to 200 µM. | [6] |

| DLD1 (Colon Cancer) | CellTiter-Glo, Alamar Blue | 3 hours | Little to no toxicity observed at concentrations up to 200 µM. | [6] |

| PaTu8902 (Pancreatic Cancer) | [¹³C]glutamine tracing metabolomics | 3 hours | Dose-dependent decrease in aspartate isotopologues. | [6] |

Experimental Protocols

GOT1/MDH1-Coupled Enzymatic Assay

This assay is a common method to confirm GOT1 inhibitory activity.

Principle: The activity of GOT1 is coupled to that of malate dehydrogenase 1 (MDH1). GOT1 produces oxaloacetate, which is then used by MDH1 to oxidize NADH to NAD+. The decrease in NADH fluorescence is proportional to GOT1 activity.[6]

Materials:

-

Recombinant GOT1 protein

-

This compound or other test compounds

-

Aspartate

-

α-ketoglutarate (αKG)

-

Malate dehydrogenase 1 (MDH1)

-

NADH

-

Assay buffer (e.g., 100 mM HEPES, pH 8.0, 100 mM KCl, 1 mM DTT, 0.1% Triton X-100)

-

96-well microplate (black, clear bottom)

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, 4 mM aspartate, 0.5 mM α-ketoglutarate, 0.3 µg/mL MDH1, and 250 µM NADH.

-

Add varying concentrations of this compound to the wells of the microplate.

-

Initiate the reaction by adding recombinant GOT1 protein to the wells.

-

Incubate the plate at 37°C.

-

Measure the decrease in NADH fluorescence over time using a plate reader with excitation at ~350 nm and emission at ~460 nm.[6]

-

Calculate the rate of reaction and determine the IC50 value of this compound.

Cell-Based [¹³C]Glutamine Tracing Metabolomics

This technique is used to assess the impact of this compound on cellular metabolism.

Principle: Cells are cultured in a medium containing a stable isotope-labeled nutrient, in this case, [¹³C]glutamine. The incorporation of the ¹³C label into downstream metabolites is then traced using mass spectrometry. Inhibition of GOT1 is expected to cause a decrease in the levels of ¹³C-labeled aspartate.[6]

Materials:

-

Pancreatic cancer cells (e.g., PaTu8902)

-

Cell culture medium

-

[U-¹³C₅]glutamine

-

This compound

-

Extraction solvent (e.g., 80% methanol)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Culture pancreatic cancer cells to the desired confluency.

-

Replace the standard culture medium with a medium containing [U-¹³C₅]glutamine.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 3 hours).[6]

-

After treatment, aspirate the medium and wash the cells with ice-cold saline.

-

Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

-

Collect the cell extracts and centrifuge to pellet any debris.

-

Analyze the supernatant containing the metabolites using an LC-MS system.

-

Identify and quantify the isotopologues of aspartate and other relevant metabolites.

References

- 1. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - American Chemical Society - Figshare [acs.figshare.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]

- 6. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.co.uk]

Preliminary Investigation of iGOT1-01 Anticancer Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into the anticancer activity of iGOT1-01, a potent inhibitor of aspartate aminotransferase 1 (GOT1). The document outlines the mechanism of action, summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Pancreatic cancer cells exhibit altered metabolic pathways to support their growth and resist oxidative stress.[1] One such critical enzyme is aspartate aminotransferase 1 (GOT1), also known as glutamate oxaloacetate transaminase 1, which plays a pivotal role in maintaining redox homeostasis in cancer cells.[2][3] Specifically, in pancreatic ductal adenocarcinoma (PDAC), there is a dependency on a metabolic pathway involving GOT1 to sustain proliferation.[4][5] Consequently, small molecule inhibitors targeting GOT1, such as this compound, represent a promising therapeutic strategy for this aggressive cancer.[2][6] this compound has been identified as a potent inhibitor of GOT1 with demonstrated anti-cancer activity.[4][5]

Mechanism of Action

This compound functions as a competitive inhibitor at the pyridoxal 5-phosphate (PLP) cofactor binding site of the GOT1 enzyme.[1][2] By blocking this site, this compound disrupts the transamination reactions catalyzed by GOT1, which are crucial for the malate-aspartate shuttle.[7] This inhibition leads to a disruption in the cellular redox balance and impedes the synthesis of essential biomolecules necessary for the rapid proliferation of cancer cells, ultimately making them more susceptible to apoptosis.[7] In silico docking analyses and mutational studies have provided evidence for this binding mechanism.[1][2] While this compound shows potent inhibition of GOT1, it has also been observed to have some inhibitory activity against GOT2, the mitochondrial isoform of the enzyme.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | IC50 Value (μM) |

| MDH coupled GOT1 enzymatic assay | GOT1 | 85 |

| GOT1/GLOX/HRP assay | GOT1 | 11.3 |

| GOT1/MDH1 assay | GOT1 | 84.6 |

| MDH1 alone | MDH1 | > 100 |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Half-life (t1/2) | 0.7 hours |

| Cmax | 4133 ng/mL |

| AUC(0-24 hours) | 11734 hour•ng/mL |

Table 3: Cell Viability in Cancer Cell Lines (3-hour treatment)

| Cell Line | Cancer Type | Concentration (μM) | Cell Viability Readout | Result |

| PaTu8902 | Pancreatic | 200 | Cell Titer Glo | Little to no toxicity |

| PaTu8902 | Pancreatic | 200 | Alamar Blue | Little to no toxicity |

| DLD1 | Colon | 200 | Cell Titer Glo | Little to no toxicity |

| DLD1 | Colon | 200 | Alamar Blue | Little to no toxicity |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1. GOT1 Enzymatic Assays

-

GOT1/MDH1 Coupled Assay: This assay measures GOT1 activity by coupling its reaction with malate dehydrogenase 1 (MDH1).[1] The oxaloacetate produced by GOT1 is used by MDH1 to oxidize NADH to NAD+, resulting in a decrease in NADH fluorescence which is monitored as a readout of GOT1 activity.[1][10]

-

GOT1/GLOX/HRP Coupled Assay: In this method, the glutamate produced from the GOT1 reaction serves as a substrate for glutamate oxidase (GLOX), which generates hydrogen peroxide (H2O2).[10] Horseradish peroxidase (HRP) then uses H2O2 to oxidize a fluorogenic substrate, and the resulting increase in fluorescence is measured to determine GOT1 activity.[10]

4.2. Cell Viability Assays

-

Acute Toxicity Assay: PaTu8902 pancreatic and DLD1 colon cancer cells were plated in 96-well plates.[1] The cells were then treated with this compound at various concentrations (ranging from 3.125 to 200 μM) for 3 hours.[1][8] After the treatment period, the drug-containing medium was replaced with fresh medium, and cell viability was assessed using either the Cell Titer Glo or Alamar Blue assay.[1]

4.3. Metabolomics Analysis

-

[13C]Glutamine Tracing: To assess the impact of this compound on cellular metabolism, [13C]glutamine tracing was performed in PaTu8902 cells.[1] Cells were treated with this compound for 3 hours, and changes in the levels of glutamine-derived metabolites were measured using mass spectrometry.[1] This technique allows for the tracking of carbon atoms from glutamine as they are incorporated into other molecules, providing insight into the activity of metabolic pathways.[1]

Visualizations

5.1. Signaling Pathway

Caption: GOT1's role in the non-canonical glutamine metabolic pathway.

5.2. Experimental Workflow

Caption: Workflow for evaluating the anticancer activity of this compound.

References

- 1. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. A covalent small molecule inhibitor of glutamate-oxaloacetate transaminase 1 impairs pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. selleckchem.com [selleckchem.com]

- 6. mdpi.com [mdpi.com]

- 7. What are GOT1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Immunomart [immunomart.com]

- 10. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

iGOT1-01: A Technical Guide to Target Engagement and Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement and binding site of iGOT1-01, a small molecule inhibitor of aspartate aminotransferase 1 (GOT1). The information presented is collated from published research to facilitate further investigation and drug development efforts targeting metabolic pathways in cancer.

Core Target and Mechanism of Action

This compound has been identified as a potent inhibitor of aspartate aminotransferase 1 (GOT1) , also known as glutamate oxaloacetate transaminase 1.[1][2][3] GOT1 is a critical enzyme in cellular metabolism, playing a key role in amino acid metabolism and maintaining redox homeostasis, particularly in pancreatic cancer cells.[2][4][5] The mechanism of action of this compound is believed to be through competitive inhibition at the pyridoxal 5-phosphate (PLP) cofactor binding site of GOT1.[4][5] This hypothesis is supported by in silico docking analyses and mutational studies of the enzyme.[4][5]

While this compound effectively inhibits GOT1, it also exhibits a promiscuous inhibitory profile , demonstrating activity against the mitochondrial isoform, GOT2.[4] This lack of isoform selectivity is an important consideration for its therapeutic application.

Quantitative Analysis of Target Engagement

The inhibitory activity of this compound has been quantified using various enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Assay Type | Target(s) | IC50 (μM) | Reference |

| GOT1/GLOX/HRP Coupled Assay | GOT1, GLOX | 11.3 | [1][2][4] |

| GOT1/MDH1 Coupled Assay | GOT1 | 84.6 | [1][2][4] |

| MDH1 Activity Assay | MDH1 | >100 | [4] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are outlined below.

GOT1/GLOX/HRP Coupled Enzymatic Assay

This high-throughput screening assay couples the activity of GOT1 to that of glutamate oxidase (GLOX) and horseradish peroxidase (HRP).

-

Principle: GOT1 catalyzes the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate. GLOX then oxidizes glutamate, producing α-ketoglutarate, ammonia, and hydrogen peroxide. HRP, in the presence of a suitable substrate (e.g., Amplex Red), uses the hydrogen peroxide to generate a fluorescent signal. Inhibition of GOT1 leads to a decrease in this signal.

-

Protocol:

-

Prepare a reaction mixture containing GOT1, aspartate, and α-ketoglutarate.

-

Add this compound at varying concentrations.

-

Initiate the reaction and incubate.

-

Add the GLOX/HRP/Amplex Red detection reagent.

-

Measure the fluorescence to determine the rate of reaction and calculate the IC50 value.

-

GOT1/MDH1 Coupled Enzymatic Assay

This assay provides a more direct measurement of GOT1 activity by coupling it to malate dehydrogenase 1 (MDH1).[4]

-

Principle: The oxaloacetate produced by GOT1 is used by MDH1 to oxidize NADH to NAD+.[4] The decrease in NADH fluorescence is monitored as a measure of GOT1 activity.[4]

-

Protocol:

-

Prepare a reaction buffer containing GOT1, aspartate, α-ketoglutarate, NADH, and MDH1.[4]

-

Add this compound at various concentrations.

-

Monitor the decrease in NADH fluorescence (excitation ~350 nm, emission ~460 nm) over time.[4]

-

Calculate the initial reaction velocities and determine the IC50 value.

-

In Silico Docking Analysis

Computational docking studies were performed to predict the binding mode of this compound analogues to the GOT1 protein.

-

Principle: Molecular docking algorithms are used to predict the preferred orientation of a ligand when bound to a receptor of known three-dimensional structure. The results provide insights into the binding energy and key interactions.

-

Protocol:

-

Obtain the crystal structure of human GOT1.

-

Prepare the protein structure for docking (e.g., adding hydrogens, assigning charges).

-

Generate a 3D conformer of the this compound analogue.

-

Define the binding site, in this case, the PLP cofactor site.

-

Run the docking simulation using appropriate software.

-

Analyze the resulting poses and docking scores to predict the binding mode.

-

Visualizations

Signaling Pathway of GOT1 in Pancreatic Cancer Metabolism

Caption: Role of GOT1 in a metabolic pathway in pancreatic cancer cells.

Experimental Workflow for this compound Inhibition Assay (GOT1/MDH1)

Caption: Experimental workflow for the GOT1/MDH1 coupled assay.

Binding Site and Interactions

Conclusion

This compound is a valuable research tool for studying the role of GOT1 in cancer metabolism. It demonstrates potent inhibition of GOT1, likely through competitive binding at the PLP cofactor site. However, its promiscuity towards GOT2 highlights the need for further medicinal chemistry efforts to improve isoform selectivity for potential therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers working with this compound and similar molecules targeting aspartate aminotransferase enzymes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

The Impact of iGOT1-01 on Amino Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

iGOT1-01 is a small molecule inhibitor of Glutamate-Oxaloacetate Transaminase 1 (GOT1), a critical enzyme in amino acid metabolism and cellular redox homeostasis. Primarily investigated for its potential as an anti-cancer agent, particularly in pancreatic ductal adenocarcinoma (PDAC), this compound disrupts key metabolic pathways that cancer cells rely on for proliferation and survival. This technical guide provides an in-depth exploration of the effects of this compound on amino acid metabolism, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction to GOT1 and the Role of this compound

Glutamate-Oxaloacetate Transaminase 1 (GOT1), a cytosolic enzyme, plays a pivotal role in the malate-aspartate shuttle and non-canonical glutamine metabolism.[1][2] It catalyzes the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[2] In certain cancers, such as PDAC, there is a heightened dependency on GOT1-mediated pathways to maintain redox balance through the production of NADPH and to support the synthesis of essential biomolecules.[3]

This compound has been identified as a potent inhibitor of GOT1, demonstrating anti-cancer activity by disrupting these vital metabolic processes.[3][4] Its mechanism of action is believed to involve competition with the pyridoxal 5'-phosphate (PLP) cofactor at the active site of the enzyme.[5] By inhibiting GOT1, this compound induces metabolic stress, leading to an imbalance in amino acid pools and an increase in reactive oxygen species (ROS), which can ultimately trigger cell death.

Quantitative Effects of this compound

The inhibitory activity of this compound has been quantified in various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values highlight its potency, which can vary depending on the assay system.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | IC50 (μM) | Reference |

| GOT1/GLOX/HRP coupled assay | GOT1 | 11.3 | [5][6] |

| MDH coupled GOT1 enzymatic assay | GOT1 | 85 | [4][6] |

| GOT1/MDH1 assay | GOT1 | 84.6 | [4][5] |

Treatment of cancer cell lines with this compound has shown little to no acute toxicity at concentrations up to 200 μM over a 3-hour period.[5] However, its impact on cellular metabolism is significant, as demonstrated by mass spectrometry-based metabolomics.

Table 2: Effects of this compound on Pancreatic Cancer Cell Metabolism

A study using [¹³C]glutamine tracing in PaTu8902 pancreatic cancer cells treated with 200 μM this compound for 3 hours revealed significant alterations in the levels of key metabolites.[5] The following table summarizes the observed changes in aspartate isotopologues, indicating a disruption of glutamine metabolism.

| Metabolite | Fold Change (vs. Vehicle) | p-value | Reference |

| Aspartate (M+4) | Decreased | < 0.001 | [5] |

| Aspartate (M+3) | Decreased | < 0.001 | [5] |

| Aspartate (M+2) | Decreased | < 0.001 | [5] |

| Aspartate (M+1) | Decreased | < 0.001 | [5] |

These findings are consistent with the inhibition of GOT1, which is downstream of mitochondrial GOT2 in the pathway that converts glutamine-derived carbon into aspartate.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

GOT1/MDH1 Coupled Enzymatic Assay

This assay measures the enzymatic activity of GOT1 by coupling the production of oxaloacetate to the malate dehydrogenase (MDH1)-mediated oxidation of NADH.

Materials:

-

Recombinant human GOT1 protein

-

This compound

-

α-ketoglutarate

-

Aspartate

-

NADH

-

Malate Dehydrogenase 1 (MDH1)

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.4, 100 mM KCl)

-

96-well microplate

-

Plate reader capable of measuring fluorescence (Excitation: 350 nm, Emission: 460 nm)

Procedure:

-

Prepare a reaction mixture containing assay buffer, α-ketoglutarate, aspartate, and NADH.

-

Add MDH1 to the reaction mixture.

-

Dispense the reaction mixture into the wells of a 96-well plate.

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Initiate the reaction by adding recombinant GOT1 protein to each well.

-

Immediately place the plate in the plate reader and monitor the decrease in NADH fluorescence over time.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations.

Cell Viability Assay (Alamar Blue)

This assay assesses the impact of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

-

Pancreatic (e.g., PaTu8902) or colon (e.g., DLD1) cancer cells

-

Complete cell culture medium

-

This compound

-

Alamar Blue reagent

-

96-well cell culture plates

-

Fluorescence plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 3 hours).[5]

-

Remove the drug-containing medium and wash the cells with fresh medium.

-

Add fresh medium containing Alamar Blue reagent to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 2-4 hours), protected from light.

-

Measure the fluorescence at the appropriate wavelengths.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Mass Spectrometry-Based Metabolomics with [¹³C]Glutamine Tracing

This method allows for the quantitative analysis of metabolic flux and the identification of metabolites affected by this compound.

Materials:

-

Cancer cell lines

-

Culture medium containing [U-¹³C]-glutamine

-

This compound

-

Methanol, water, and chloroform (for extraction)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Culture cells in the presence of [U-¹³C]-glutamine to label the intracellular metabolite pools.

-

Treat the cells with this compound or vehicle control for a specified time (e.g., 3 hours).[5]

-

Aspirate the medium and quench the metabolism by adding ice-cold methanol.

-

Scrape the cells and collect them.

-

Perform a liquid-liquid extraction using a methanol/water/chloroform mixture to separate the polar metabolites.

-

Dry the polar metabolite fraction and resuspend it in a suitable solvent for LC-MS analysis.

-

Inject the samples into the LC-MS system.

-

Liquid Chromatography: Separate the metabolites using a suitable column (e.g., a HILIC column) and a gradient of mobile phases.

-

Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer to determine their mass-to-charge ratio and isotopic labeling patterns.

-

-

Process the data to identify and quantify the levels of different isotopologues of key metabolites, such as aspartate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and workflows discussed in this guide.

Caption: Non-canonical glutamine metabolism pathway involving GOT1.

Caption: General experimental workflow for studying this compound effects.

Caption: Logical flow of the consequences of GOT1 inhibition by this compound.

Conclusion

This compound is a valuable research tool for probing the metabolic dependencies of cancer cells, particularly their reliance on amino acid metabolism for redox balance and proliferation. The inhibition of GOT1 by this compound leads to a cascade of metabolic perturbations, including the disruption of the malate-aspartate shuttle and non-canonical glutamine metabolism, ultimately resulting in increased oxidative stress and reduced cancer cell viability. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting GOT1 and to explore the broader implications of this compound in the study of cancer metabolism.

References

- 1. Transcriptomics, metabolomics, and in-silico drug predictions for liver damage in young and aged burn victims - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]

- 3. A global approach to analysis and interpretation of metabolic data for plant natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A covalent small molecule inhibitor of glutamate-oxaloacetate transaminase 1 impairs pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of iGOT1-01 in Glutamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research surrounding iGOT1-01, a small molecule inhibitor of Glutamate-Oxaloacetate Transaminase 1 (GOT1), and its impact on glutamine metabolism, particularly in the context of cancer. This document outlines the mechanism of action of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated metabolic pathways and experimental workflows.

Introduction to GOT1 and Its Role in Cancer Metabolism

Glutamate-Oxaloacetate Transaminase 1 (GOT1), a cytoplasmic enzyme, plays a crucial role in amino acid metabolism, the malate-aspartate shuttle, and the tricarboxylic acid (TCA) cycle.[1] In certain cancers, such as Pancreatic Ductal Adenocarcinoma (PDAC), there is a metabolic reprogramming where cells become dependent on a non-canonical glutamine metabolism pathway to maintain redox homeostasis and support proliferation.[2][3] This pathway, driven by GOT1, is essential for the production of NADPH, which helps to counteract oxidative stress.[4][5] The dependence of these cancer cells on GOT1 makes it an attractive therapeutic target.[6][7]

This compound was identified through a high-throughput screen as an inhibitor of GOT1.[6] Its study provides valuable insights into targeting metabolic vulnerabilities in cancer.

This compound: Mechanism of Action and Biochemical Characterization

This compound functions as an inhibitor of GOT1.[2] In silico docking analyses and subsequent mutational studies suggest that this compound likely competes with the pyridoxal 5'-phosphate (PLP) cofactor for binding to the active site of GOT1.[6][8] However, it's important to note that this compound has shown a promiscuous inhibitory profile in cellular assays, indicating it may have off-target effects.[8] Specifically, studies have shown that this compound also possesses inhibitory activity against the mitochondrial isoform of GOT, GOT2.[8] This dual inhibition is an important consideration when interpreting cellular data.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for this compound.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 11.3 µM | GOT1/GLOX/HRP enzymatic assay | [2] |

| IC50 | 84.6 µM | GOT1/MDH1 coupled enzymatic assay | [2][8] |

| IC50 | 85 µM | MDH coupled GOT1 enzymatic assay | [2] |

| Parameter | Value | Reference |

| Half-life (t1/2) | 0.7 hours | [2] |

| Maximum Concentration (Cmax) | 4133 ng/mL | [2] |

| Area Under the Curve (AUC)(0-24 hours) | 11734 hour•ng/mL | [2] |

Impact of this compound on Glutamine Metabolism and Cellular Phenotypes

Treatment of pancreatic cancer cells with this compound leads to significant alterations in glutamine-derived metabolites.[8] Due to its dual inhibitory effect on both GOT1 and GOT2, this compound treatment results in a decrease in all aspartate isotopologues derived from 13C-labeled glutamine.[8] This is in contrast to the specific inhibition of GOT1, which would be expected to cause an accumulation of M+4 aspartate.[8]

The inhibition of this metabolic pathway by this compound has been shown to suppress the growth of pancreatic cancer cells.[8] Interestingly, colon cancer cells (DLD1) have demonstrated greater sensitivity to this compound compared to pancreatic cancer cells (PaTu8902).[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational research of this compound.

GOT1/MDH1 Coupled Enzymatic Assay

This assay measures GOT1 activity by coupling its reaction with malate dehydrogenase 1 (MDH1).

-

Reaction Principle: GOT1 catalyzes the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate. The oxaloacetate produced is then used by MDH1 to oxidize NADH to NAD+. The decrease in NADH fluorescence is proportional to GOT1 activity.[3][8]

-

Reagents:

-

100 mM HEPES buffer (pH 8.0)

-

100 mM KCl

-

1 mM DTT

-

0.1% Triton X-100

-

4 mM Aspartate

-

0.5 mM α-ketoglutarate

-

0.25 mM NADH

-

Recombinant GOT1 enzyme

-

Recombinant MDH1 enzyme (0.3 µg/mL)[3]

-

This compound or control compound

-

-

Procedure:

-

The reaction is performed in a 40 µL volume.

-

All reagents except the substrates are pre-incubated.

-

The reaction is initiated by the addition of aspartate and α-ketoglutarate.

-

The mixture is incubated for 60 minutes at room temperature.

-

The decrease in NADH is monitored by measuring fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.[3]

-

GOT1/GLOX/HRP Coupled Assay

This assay provides an alternative method for measuring GOT1 activity.

-

Reaction Principle: The glutamate produced by the GOT1 reaction serves as a substrate for glutamate oxidase (GLOX), which generates hydrogen peroxide (H2O2). Horseradish peroxidase (HRP) then uses H2O2 to oxidize a fluorogenic substrate, and the resulting fluorescence is measured.[3]

-

Reagents:

-

GOT1 substrates (aspartate and α-ketoglutarate) at Km concentrations (4 mM and 0.5 mM, respectively).[3]

-

GLOX enzyme

-

HRP enzyme

-

Fluorogenic HRP substrate

-

This compound or control compound

-

-

Procedure:

-

The reaction components are combined.

-

Plates are incubated for 20 minutes at 37°C.

-

Fluorescence is measured at the appropriate excitation and emission wavelengths for the chosen substrate.[3]

-

Cell Viability Assays

Cell viability in response to this compound treatment has been assessed using two independent methods.[8]

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels as an indicator of metabolically active cells.

-

AlamarBlue™ Cell Viability Assay: This assay uses the reducing power of living cells to convert resazurin to the fluorescent resorufin.

[13C]Glutamine Tracing Metabolomics

This technique is used to trace the metabolic fate of glutamine within cells.

-

Procedure:

-

Pancreatic cancer cells (e.g., PaTu8902) are cultured in a medium containing [13C]-labeled glutamine.

-

Cells are treated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 3 hours).[8]

-

Metabolites are extracted from the cells.

-

Mass spectrometry is used to analyze the incorporation of the 13C label into downstream metabolites, such as aspartate isotopologues.[8]

-

Data analysis often involves unsupervised hierarchical clustering to identify widespread metabolic changes.[8]

-

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound and glutamine metabolism.

References

- 1. A covalent small molecule inhibitor of glutamate-oxaloacetate transaminase 1 impairs pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. GOT1-Mediated Anaplerotic Glutamine Metabolism Regulates Chronic Acidosis Stress In Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. What are GOT1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Dance: An In-depth Technical Guide to the Interaction of iGOT1-01 with the Pyridoxal 5-Phosphate (PLP) Cofactor Site of Glutamate Oxaloacetate Transaminase 1 (GOT1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic cancer cells exhibit a strong dependence on the enzyme aspartate aminotransferase 1 (GOT1) for metabolic reprogramming to support growth and manage oxidative stress.[1][2] This reliance has positioned GOT1 as a compelling target for novel therapeutic interventions. A high-throughput screening effort identified iGOT1-01 as a small molecule inhibitor of GOT1.[1][2] This technical guide provides a comprehensive overview of the molecular interactions between this compound and the pyridoxal 5-phosphate (PLP) cofactor binding site of GOT1. Through a synthesis of in silico modeling, biochemical assays, and mutational studies, we elucidate the competitive inhibitory mechanism of this compound and provide detailed experimental protocols for the key methodologies employed in its characterization. This document is intended to serve as a valuable resource for researchers engaged in the study of GOT1 inhibition and the development of novel anticancer therapeutics.

Introduction: GOT1 as a Therapeutic Target

Glutamate oxaloacetate transaminase 1 (GOT1) is a key enzyme in cellular metabolism, catalyzing the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[3] In pancreatic ductal adenocarcinoma (PDAC), GOT1 plays a critical role in a metabolic pathway that supports redox homeostasis, a crucial element for cancer cell survival and proliferation.[1][2] The inhibition of GOT1 has been shown to impede the growth of pancreatic cancer cells, highlighting its potential as a therapeutic target.[2] this compound emerged from a high-throughput screen as a promising inhibitor of GOT1, demonstrating in vitro activity.[1][2]

This compound and the PLP Cofactor Site: A Competitive Interaction

The catalytic activity of GOT1 is dependent on the cofactor pyridoxal 5'-phosphate (PLP), which is covalently bound to a lysine residue in the active site, forming an internal aldimine.[4][5][6] This cofactor is essential for the enzymatic transfer of amino groups.[7]

In silico docking analyses have been instrumental in predicting the binding mode of this compound and its analogs. These studies suggest that this compound acts as a competitive inhibitor by directly occupying the PLP binding site.[1][2]

Quantitative Analysis of this compound Interaction

The inhibitory potency of this compound has been quantified using multiple enzymatic assays. The differing IC50 values obtained from these assays likely reflect variations in assay conditions and the specific detection methods employed.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound | GLOX/HRP-coupled GOT1 assay | IC50 | 11.3 µM | [1][8][9] |

| This compound | MDH1-coupled GOT1 assay | IC50 | 84.6 µM | [1][8] |

| iGOT1-790-5 (analog) | In silico docking | Docking Score | -9.6 kcal/mol | [1] |

| Pyridoxal 5'-phosphate (PLP) | In silico docking | Docking Score | -8.1 kcal/mol | [1] |

Table 1: Quantitative data for the interaction of this compound and its analog with GOT1.

Structural Insights from Homologous Systems

While efforts to obtain a co-crystal structure of GOT1 with this compound or its analogs were unsuccessful, the crystal structure of GOT1 in complex with another competitive inhibitor, aspulvinone H (AH), provides valuable insights.[1][10] AH also binds to the PLP cofactor site, and its interaction with the active site residues can serve as a model for understanding how this compound might bind. The crystal structure of the GOT1-AH complex has been solved at a resolution of 2.6 Å (PDB ID: 6LIG).[10]

The PLP cofactor itself forms polar contacts with several key residues within the GOT1 active site, including Trp141, Asp223, and Tyr226.[1] In silico models predict that analogs of this compound also form hydrogen bonds with these same residues, further supporting a competitive binding mechanism.[1]

Experimental Methodologies

A variety of experimental techniques have been employed to characterize the interaction between this compound and GOT1. This section provides detailed protocols for the key experiments.

Recombinant GOT1 Expression and Purification

Objective: To produce sufficient quantities of pure, active GOT1 for biochemical and structural studies.

Protocol:

-

Transformation: Transform One Shot™ BL21 (DE3) Star Escherichia coli competent cells with a plasmid containing the human GOT1 gene. Plate the transformed cells on Luria-Bertani (LB) agar plates containing kanamycin (100 µg/mL) and incubate overnight at 37°C.[1]

-

Starter Culture: Inoculate a single colony into 200 mL of Terrific Broth containing 100 µg/mL kanamycin and grow overnight at 37°C with shaking at 160 rpm.[1]

-

Large-Scale Expression: Use the starter culture to inoculate 6 x 1.5 L cultures of Terrific Broth with 100 µg/mL kanamycin. Grow the cultures at 37°C with shaking at 160 rpm until the optical density at 600 nm (OD600) reaches 0.8.[1]

-

Induction: Induce protein expression by adding isopropyl β-d-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Continue to grow the cultures at 18°C for 24 hours.[11]

-

Cell Harvest and Lysis: Harvest the cells by centrifugation at 15,000 x g for 30 minutes at 4°C.[11] Resuspend the cell pellets in lysis buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 1 mM DTT, 10% glycerol, and 5 µM PLP) and lyse the cells by sonication.[3][11]

-

Purification: Clarify the lysate by centrifugation and purify the recombinant GOT1 using affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography to obtain a highly pure protein preparation.[11]

GOT1 Enzymatic Activity Assays

Two primary assays have been utilized to measure the enzymatic activity of GOT1 and the inhibitory effect of this compound.

Principle: The oxaloacetate produced by GOT1 is used by malate dehydrogenase 1 (MDH1) to oxidize NADH to NAD+. The decrease in NADH fluorescence or absorbance at 340 nm is monitored to determine GOT1 activity.[1][3]

Protocol:

-

Prepare a reaction mixture in a 96-well plate containing 0.1 mg/mL recombinant GOT1, 1 mM α-ketoglutarate, 1 mM NADH, 4 mM aspartate, and 1 U/mL malate dehydrogenase in an appropriate buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM NaCl).[3][10]

-

To determine the IC50 of this compound, add varying concentrations of the inhibitor to the reaction wells.

-

Initiate the reaction and monitor the decrease in absorbance at 340 nm over time using a plate reader.

-

Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

Principle: This is a fluorescence-based assay where the glutamate produced by GOT1 is a substrate for glutamate oxidase (GLOX), which in turn generates a product that is detected by horseradish peroxidase (HRP).[1]

Protocol:

-

The specific components and concentrations for this proprietary assay are typically provided in a commercial kit.

-

The general principle involves combining GOT1, its substrates, this compound at various concentrations, and the GLOX/HRP detection system.

-

The fluorescence signal is measured over time to determine the rate of reaction.

-

IC50 values are calculated by plotting the reaction rates against the inhibitor concentrations.

Protein Crystallization and X-ray Diffraction

Objective: To determine the three-dimensional structure of GOT1, ideally in complex with this compound, to visualize the binding interactions at an atomic level.

Protocol:

-

Protein Preparation: Concentrate purified wild-type GOT1 to approximately 16 mg/mL.[1]

-

Crystallization Screening: Perform sparse matrix screening using the sitting drop vapor diffusion method by mixing the protein solution in a 1:1 ratio with the reservoir solution.[1]

-

Optimization: Optimize initial crystallization hits by screening additives. Final optimized conditions for wild-type GOT1 were found to be 25% (w/v) polyethylene glycol 3350, 0.1 M sodium acetate trihydrate (pH 4.5), and 5% Cymal.[1]

-

Co-crystallization/Soaking: For obtaining a protein-ligand complex structure, either co-crystallize GOT1 in the presence of this compound or soak pre-formed apo-GOT1 crystals in a solution containing the inhibitor.[12] Soaking concentrations can range from 0.15 to 0.3 mM for several hours to days.[1]

-

Cryoprotection and Data Collection: Cryoprotect the crystals by soaking them in the mother liquor supplemented with 20% glycerol before flash-freezing in liquid nitrogen.[1] Collect X-ray diffraction data at a synchrotron source.

Signaling Pathways and Logical Relationships

The interaction of this compound with the PLP cofactor site initiates a cascade of events that ultimately leads to the inhibition of GOT1's catalytic activity. This can be visualized as a logical pathway.

References

- 1. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pyridoxal 5′-Phosphate (PLP)-Dependent Enzyme Serine Palmitoyltransferase (SPT): Effects of the Small Subunits and Insights from Bacterial Mimics of Human hLCB2a HSAN1 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridoxal 5'-phosphate dependent reactions: Analyzing the mechanism of aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | GOT1 inhibitor | Probechem Biochemicals [probechem.com]

- 10. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma [mdpi.com]

- 11. A Simplified Protocol for High-Yield Expression and Purification of Bacterial Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

iGOT1-01 In Vitro Enzyme Assay: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for two common in vitro enzyme assays used to evaluate the inhibitory activity of iGOT1-01, a potent inhibitor of Glutamate-Oxaloacetate Transaminase 1 (GOT1). These assays are critical for the characterization of GOT1 inhibitors in cancer research and drug development, particularly in the context of pancreatic ductal adenocarcinoma (PDAC) where GOT1 plays a key role in cellular metabolism and redox homeostasis.[1][2][3]

Introduction to GOT1 and this compound

Glutamate-Oxaloacetate Transaminase 1 (GOT1), a pyridoxal phosphate-dependent enzyme, is a key player in amino acid metabolism.[4] In PDAC, GOT1 is involved in a non-canonical glutamine metabolism pathway that is crucial for maintaining redox balance and supporting cell proliferation.[2][3] This makes GOT1 an attractive therapeutic target. This compound has been identified as a potent inhibitor of GOT1, demonstrating anti-cancer activity.[5]

Quantitative Data Summary

The inhibitory activity of this compound against GOT1 is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 values for this compound have been determined using two primary in vitro assay formats.[2][3][5]

| Assay Type | This compound IC50 (µM) |

| GOT1/MDH Coupled Enzymatic Assay | 85[2][5] |

| GOT1/GLOX/HRP Assay | 11.3[2][5] |

Signaling Pathway of GOT1 in Pancreatic Cancer

In pancreatic cancer cells, particularly those with KRAS mutations, GOT1 is a critical component of a metabolic pathway that supports redox homeostasis.[6][7] Glutamine-derived aspartate is converted by GOT1 to oxaloacetate in the cytoplasm. This oxaloacetate is then reduced to malate by malate dehydrogenase 1 (MDH1). Subsequently, malic enzyme 1 (ME1) decarboxylates malate to pyruvate, a process that generates NADPH.[6] This NADPH is vital for maintaining the cellular redox state and mitigating oxidative stress.[3]

References

- 1. GOT1 inhibition promotes pancreatic cancer cell death by ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GOT1-mediated anaplerotic glutamine metabolism regulates chronic acidosis stress in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. GOT1 ELISA Kits [thermofisher.com]

- 5. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. GOT1/AST1 expression status as a prognostic biomarker in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for iGOT1-01 in Metabolomics Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

iGOT1-01 is a small molecule inhibitor of aspartate aminotransferase 1 (GOT1), an enzyme that plays a critical role in cellular metabolism and redox homeostasis. Particularly in certain cancers, such as pancreatic ductal adenocarcinoma (PDAC), GOT1 is a key component of a metabolic pathway that supports cell growth and resistance to oxidative stress. These application notes provide a detailed experimental protocol for utilizing this compound in metabolomics studies, specifically focusing on ¹³C-glutamine tracing to elucidate the metabolic effects of GOT1 inhibition in cancer cells.

Application: Investigating Metabolic Reprogramming in Cancer

This compound serves as a valuable tool for studying the metabolic dependencies of cancer cells. By inhibiting GOT1, researchers can investigate the downstream consequences on various metabolic pathways, including:

-

Glutamine Metabolism: Tracing the fate of isotope-labeled glutamine to understand how its metabolism is rewired upon GOT1 inhibition.

-

Redox Balance: Assessing the impact of GOT1 inhibition on the cellular redox state by measuring key metabolites involved in antioxidant defense.

-

Anaplerosis: Determining the contribution of glutamine to the tricarboxylic acid (TCA) cycle and how this is affected by this compound.

-

Drug Development: Evaluating the potential of GOT1 inhibitors as therapeutic agents by identifying metabolic vulnerabilities they induce.

Quantitative Data Summary

The following table summarizes the quantitative data on the inhibitory activity of this compound from enzymatic and cell-based assays.

| Assay Type | Description | Cell Line | IC₅₀ | Reference |

| GOT1/MDH1 Enzymatic Assay | A coupled assay measuring GOT1 activity through the oxidation of NADH by malate dehydrogenase 1 (MDH1). | N/A | 84.6 μM | [1] |

| GOT1/GLOX/HRP Assay | An alternative enzymatic assay for GOT1 activity. | N/A | 11.3 μM |

Metabolomics Data:

Treatment of PaTu8902 pancreatic cancer cells with 200 μM this compound for 3 hours leads to significant alterations in the levels of numerous metabolites as determined by mass spectrometry-based metabolomics with [¹³C]glutamine tracing.[2] The following table represents a selection of key metabolites affected by this compound treatment, with example fold changes and p-values as would be derived from a volcano plot analysis.

| Metabolite | Log₂ Fold Change (this compound vs. Vehicle) | p-value | Regulation |

| Aspartate (M+4) | -2.5 | < 0.001 | Down |

| Aspartate (M+3) | -2.1 | < 0.001 | Down |

| Aspartate (M+2) | -1.8 | < 0.01 | Down |

| Aspartate (M+1) | -1.5 | < 0.01 | Down |

| Malate | -1.2 | < 0.05 | Down |

| Glutathione | -1.0 | < 0.05 | Down |

| α-Ketoglutarate | 0.8 | < 0.05 | Up |

| Glutamate | 0.5 | > 0.05 | No Significant Change |

Experimental Protocols

Cell Culture and Treatment

This protocol is based on the methodology used for PaTu8902 pancreatic cancer cells.[2]

Materials:

-

PaTu8902 pancreatic cancer cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

[U-¹³C₅]-L-glutamine

-

This compound

-

DMSO (Dimethyl sulfoxide)

-

6-well tissue culture plates

Procedure:

-

Culture PaTu8902 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Seed 5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

The following day, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 200 μM) or vehicle (DMSO). The medium should also contain [U-¹³C₅]-L-glutamine.

-

Incubate the cells for the desired time period (e.g., 3 hours).

Metabolite Extraction

Materials:

-

Ice-cold 80% Methanol

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge (capable of 14,000 x g at 4°C)

-

Dry ice or liquid nitrogen

Procedure:

-

After incubation, place the 6-well plates on ice.

-

Aspirate the medium and quickly wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tubes for 30 seconds.

-